1'-(1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide
Description
Properties
IUPAC Name |
1-[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carbonyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N7O3/c1-18-28-22(35-29-18)19-7-8-21(27-16-19)31-11-5-6-20(17-31)23(33)30-14-9-25(10-15-30,24(26)34)32-12-3-2-4-13-32/h7-8,16,20H,2-6,9-15,17H2,1H3,(H2,26,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNHOABHGGGSTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)N3CCCC(C3)C(=O)N4CCC(CC4)(C(=O)N)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1'-(1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Overview
The compound features:
- Oxadiazole Ring : Known for its diverse biological activities including antibacterial and anticancer properties.
- Pyridine and Piperidine Moieties : These nitrogen-containing rings are often associated with neuroactivity and other pharmacological effects.
The molecular structure can be represented as follows:
| Component | Structure |
|---|---|
| Oxadiazole | Oxadiazole |
| Pyridine | Pyridine |
| Piperidine | Piperidine |
Anticancer Properties
Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance, derivatives of 1,2,4-oxadiazoles have been shown to induce apoptosis in various cancer cell lines through mechanisms such as inhibition of key regulatory proteins involved in cell cycle progression and survival pathways.
A study demonstrated that similar oxadiazole compounds interact with the MDM2 protein, which is crucial for tumor growth regulation. The inhibition of MDM2 leads to the stabilization of p53, a tumor suppressor protein, thus promoting apoptosis in cancer cells .
Antimicrobial Activity
The presence of the oxadiazole ring also correlates with antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole moiety is known to inhibit enzymes critical for cancer cell proliferation.
- Receptor Modulation : Interaction with receptors involved in neurotransmission may explain potential neuroactive effects.
- Genomic Stability : By stabilizing p53 through MDM2 inhibition, the compound promotes genomic integrity in cells subjected to stress.
Case Study 1: Anticancer Efficacy
In a study involving the administration of related oxadiazole compounds in murine models, significant tumor regression was observed. The compounds were administered orally and demonstrated a high bioavailability and effective tumor suppression over a defined treatment period .
Case Study 2: Antimicrobial Testing
Another research effort evaluated the antimicrobial efficacy of similar derivatives against various pathogens. The results indicated that certain substitutions on the oxadiazole ring enhanced activity against resistant strains of bacteria .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differentiators
The compound’s uniqueness lies in its hybrid architecture, combining a pyridinyl-oxadiazole unit with a bipiperidine-carboxamide tail. Below is a comparative analysis with structurally related molecules:
Pharmacokinetic and Physicochemical Comparisons
- Metabolic Stability : The 1,2,4-oxadiazole ring in the target compound likely confers resistance to oxidative metabolism compared to esters or amides in analogues like the pyrazolo-pyrimidine derivative () .
- Solubility : The bipiperidine-carboxamide group may improve aqueous solubility relative to the methoxypropyl-substituted compound (), which has higher logP due to its hydrophobic chain .
- Target Selectivity: The pyridinyl-oxadiazole motif could enhance selectivity for kinases or proteases over the benzodiazepine core in , which non-selectively modulates GABA receptors .
Research Findings and Gaps
- Synthetic Complexity : The compound’s multi-step synthesis (implied by and ) poses scalability challenges compared to simpler oxadiazole derivatives .
- Biological Data: No in vivo efficacy or toxicity data is available in the provided evidence, unlike the pyrido-pyrrolo-pyrimidinone compound (), which has been tested in kinase assays .
Q & A
Basic: What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound?
Methodological Answer:
The synthesis involves sequential heterocyclic coupling (e.g., oxadiazole formation), piperidine ring functionalization, and carboxamide linkage. Key steps include:
- Oxadiazole Formation : Use a nitrile intermediate and hydroxylamine under controlled pH (8–9) and reflux conditions in ethanol/water .
- Piperidine Coupling : Employ Buchwald-Hartwig amination or Pd-catalyzed cross-coupling for pyridine-piperidine linkage .
- Carboxamide Formation : Activate the carbonyl group with HATU/DMAP in DMF, followed by amine coupling at 0–5°C to minimize side reactions .
Optimize yields via Design of Experiments (DoE) to assess variables (temperature, solvent polarity, catalyst loading) . Monitor purity at each step using HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR (DMSO-) to confirm piperidine ring conformations, oxadiazole substitution, and carboxamide connectivity. Look for characteristic peaks:
- Piperidine protons at δ 2.5–3.5 ppm (multiplet) .
- Oxadiazole C=O at ~165 ppm in -NMR .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 520.265) .
- X-ray Crystallography : Use SHELXL for refinement (high-resolution data required; twinning may necessitate SHELXPRO for macromolecular interfaces) .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore its biological targets?
Methodological Answer:
- Target Hypothesis : Prioritize kinases or inflammatory targets (e.g., 5-lipoxygenase activating protein, FLAP) based on oxadiazole’s role in FLAP inhibition .
- Analog Synthesis : Modify substituents:
- In Vitro Assays :
Advanced: What computational approaches predict binding modes and pharmacokinetic properties?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with FLAP’s arachidonic acid binding pocket. Focus on oxadiazole’s hydrogen bonding with Arg101 and Tyr97 .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of piperidine-carboxamide conformations in lipid bilayers .
- ADMET Prediction : SwissADME for solubility (LogP ~2.5), CYP3A4 inhibition risk (use ProTox-II for hepatotoxicity alerts) .
Advanced: How to resolve discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
- Bioavailability Analysis : Measure plasma protein binding (equilibrium dialysis) and hepatic microsomal stability (rat/human microsomes + NADPH, LC-MS quantification) .
- Metabolite ID : Use HR-MS/MS to identify oxidative metabolites (e.g., piperidine N-oxidation) .
- PK/PD Modeling : Fit in vivo dose-response data (murine ex vivo whole blood) to Hill equations, adjusting for clearance rates .
Basic: What strategies improve aqueous solubility for in vitro assays?
Methodological Answer:
- Salt Formation : Screen hydrochloride or mesylate salts via pH-solubility profiling (pH 1–7.4) .
- Co-solvents : Use 10% DMSO/PEG-400 in PBS for stock solutions (confirm stability via HPLC over 24h) .
- Nanoformulation : Prepare liposomal dispersions (soy PC/cholesterol, 70:30) with sonication (particle size <200 nm via DLS) .
Advanced: How to address crystallization challenges for X-ray studies?
Methodological Answer:
- Screening : Use vapor diffusion (24-well plates) with 500+ conditions (PEGs, salts, alcohols). Prioritize low-pH buffers (pH 4–5) to protonate the piperidine .
- Cryoprotection : Soak crystals in 20% glycerol/mother liquor before flash-freezing .
- Twinning Mitigation : Apply SHELXD for data integration; refine with TWINABS if twin fraction >0.3 .
Basic: What in vitro toxicity assays are recommended for early-stage profiling?
Methodological Answer:
- Cytotoxicity : MTT assay in HepG2 cells (48h exposure, IC >10 µM desirable) .
- hERG Inhibition : Patch-clamp electrophysiology (IC determination; aim >30 µM) .
- Genotoxicity : Ames test (TA98/TA100 strains ± S9 metabolic activation) .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
- Thermal Shift Assay : Monitor FLAP melting temperature (ΔTm >2°C indicates binding) using SYPRO Orange .
- Cellular Thermal Shift Assay (CETSA) : Treat THP-1 cells with compound (10 µM, 1h), lyse, and quantify soluble FLAP via Western blot .
- siRNA Knockdown : Compare LTB inhibition in FLAP-knockdown vs. wild-type cells .
Advanced: What statistical methods optimize reaction conditions?
Methodological Answer:
- DoE (Box-Behnken Design) : Test 3 factors (temperature, solvent ratio, catalyst load) across 15 runs. Fit data to quadratic models (JMP or Minitab) to identify maxima in yield/purity .
- PCA Analysis : Reduce HPLC impurity data dimensionality to identify critical process parameters .
- Robustness Testing : Vary factors ±10% (ICH Q2 guidelines) to validate optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
